molecular formula C18H17Cl2N3O3 B2691655 2,5-dichloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide CAS No. 1210524-14-3

2,5-dichloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2691655
CAS No.: 1210524-14-3
M. Wt: 394.25
InChI Key: LADJAUWWLARAKT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a synthetic small molecule with a molecular formula of C18H18ClN3O3 and a molecular weight of 359.8 g/mol . This compound features a complex structure that incorporates a dihydropyridinone core, a pyrrolidine carboxamide, and a 2,5-dichlorobenzamide moiety. The presence of these distinct pharmacophores suggests potential for diverse biological interactions, making it a valuable scaffold for exploratory research in medicinal chemistry. Compounds with similar structural features, such as benzamide groups, are frequently investigated in drug discovery for various therapeutic areas . For instance, research on analogous molecules has explored their potential as inhibitors for targets in oncology and coagulation pathways . Additionally, heterocyclic compounds like this one are of significant interest in the development of novel antimicrobial agents targeting multidrug-resistant pathogens . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2,5-dichloro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-22-10-11(17(25)23-6-2-3-7-23)8-15(18(22)26)21-16(24)13-9-12(19)4-5-14(13)20/h4-5,8-10H,2-3,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJAUWWLARAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of the compound features a dichloro-substituted benzamide core linked to a pyrrolidine derivative. The presence of the pyrrolidine moiety is significant as it contributes to the overall biological activity by influencing pharmacokinetic properties.

Key Properties

PropertyValue
Molecular Weight391.5 g/mol
XLogP3-AA2.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound against various Gram-positive pathogens and fungi. For instance, research indicated that derivatives demonstrated structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Key Findings:

  • The compound exhibited minimal inhibitory concentrations (MIC) > 128 µg/mL against several tested pathogens, suggesting limited direct antibacterial activity.
  • However, modifications in the structure (e.g., introduction of hydrazone or azole moieties) significantly enhanced antimicrobial efficacy against multidrug-resistant strains .

Anticancer Activity

The anticancer properties of this compound were evaluated using the A549 human lung cancer cell line. The results indicated a significant reduction in cell viability, suggesting potent anticancer activity.

Case Study:
In a comparative study:

  • Compound derivatives showed a viability reduction to 36% compared to untreated controls (p < 0.0001).
  • Notably, the introduction of a fluorine atom in certain derivatives resulted in enhanced anticancer effects compared to their non-fluorinated counterparts .

The exact mechanism through which This compound exerts its biological effects is still under investigation. However, preliminary findings suggest that:

  • The compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
  • Its structural features allow it to act on multiple targets within cancerous cells, potentially disrupting critical signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) Shared Features: Both compounds incorporate a dihydropyridinone ring and a carboxamide linkage. Differences:

  • D-19 replaces the 2,5-dichlorobenzamide with a benzo[d][1,3]dioxole-substituted pyrrole carboxamide.
  • The dihydropyridinone in D-19 is substituted with methyl groups at the 4- and 6-positions, whereas the target compound has a pyrrolidine-1-carbonyl group at the 5-position. Functional Implications:
  • The benzo[d][1,3]dioxole in D-19 may enhance metabolic stability compared to the dichlorophenyl group, which could increase susceptibility to oxidative metabolism .

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2) Shared Features: Both compounds contain a benzamide group linked to a bicyclic heteroaromatic system. Differences:

  • The pyrrolidine-1-carbonyl group in the target compound is replaced with a 2,5-dioxopyrrolidinyl moiety, which may alter solubility or hydrogen-bonding capacity.
    • Functional Implications :
  • The chromenopyridine system in 6189-52-2 could confer fluorescence properties, useful in imaging or binding assays, unlike the target compound .

Table 1: Comparative Structural Features and Hypothesized Properties

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound 1,2-Dihydropyridinone 2,5-Dichlorobenzamide, Pyrrolidine carbonyl High lipophilicity, kinase inhibition potential
D-19 1,2-Dihydropyridinone Benzo[d][1,3]dioxole-pyrrole carboxamide Improved metabolic stability
6189-52-2 Chromenopyridine 2,5-Dioxopyrrolidinyl, Benzamide Fluorescence, enhanced π-π interactions

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s dichlorophenyl and pyrrolidine carbonyl groups may complicate synthesis due to steric hindrance and regioselectivity challenges. In contrast, D-19’s benzo[d][1,3]dioxole moiety is synthetically tractable via Mitsunobu or Ullmann couplings .
  • Biological Activity: No direct pharmacological data exist for the target compound. However, analogues like D-19 show activity in kinase assays (e.g., CDK2 inhibition), suggesting the dihydropyridinone scaffold is critical for ATP-binding site interactions .

Notes on Evidence Utilization

  • : Provided critical insights into D-19’s structure-activity relationship.
  • : Identified chromenopyridine analogues but lacked functional data.

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